Stevioside (hydrate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

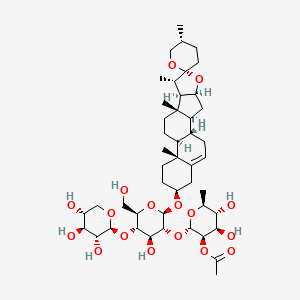

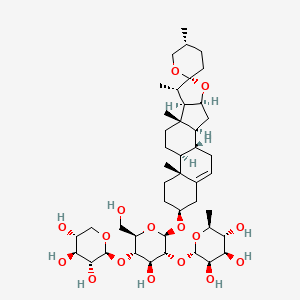

Stevioside is a natural non-caloric sweetener. It is one of the steviol glycosides found in stevia, a natural sweetener extract isolated from the leaves of the plant S. rebaudiana. Stevioside has potential applications as a food additive or dietary supplement in diets designed to ameliorate obesity or conditions linked to glucose intolerance, like some forms of diabetes.

Aplicaciones Científicas De Investigación

Antihyperglycemic Effects

- Application in Diabetes : Stevioside has shown promising results in reducing postprandial blood glucose levels in type 2 diabetic patients, indicating beneficial effects on glucose metabolism. This suggests its potential use in the treatment of type 2 diabetes (Gregersen et al., 2004).

Antihypertensive Effects

- Blood Pressure Management : Stevioside demonstrated a significant decrease in both systolic and diastolic blood pressure in patients with mild essential hypertension over a 2-year period. Additionally, improvements in quality of life were noted without significant adverse effects (Hsieh et al., 2003).

- Mechanism of Antihypertensive Action : Studies have shown that stevioside can relax vasopressin-induced vasoconstriction by inhibiting Ca(2+) influx into blood vessels, suggesting a mechanism for its antihypertensive effects (Lee et al., 2001).

Extraction and Processing Techniques

- Enzymatic Extraction Optimization : Research focused on optimizing enzymatic extraction of stevioside from Stevia rebaudiana leaves using enzymes like cellulase, pectinase, and hemicellulase. The study highlighted significant enhancements in yield through optimized extraction conditions (Puri et al., 2012).

- Advanced Extraction Methods : Ultrasound-assisted green extraction has been studied as an efficient and economic method for extracting stevioside, offering a more environmentally friendly and faster alternative to traditional methods (Rouhani, 2019).

Potential Therapeutic Applications

- Anti-inflammatory and Anti-apoptotic Properties : Stevioside exhibits anti-inflammatory and anti-apoptotic properties, particularly in inhibiting the release of cytokines and the activation of certain pathways like NF-κB and MAPK in Staphylococcus aureus-infected cells (Wang et al., 2014).

Sweetener Safety and Efficacy

- Safety and Efficacy as a Sweetener : Studies have affirmed the safety of Stevia and stevioside as sweeteners, highlighting their suitability for diabetics, individuals with PKU, and those seeking non-caloric sugar alternatives. No significant allergic reactions were reported, underscoring their potential widespread use (Geuns, 2003).

Propiedades

Nombre del producto |

Stevioside (hydrate) |

|---|---|

Fórmula molecular |

C38H60O18 · XH2O |

Peso molecular |

804.9 |

InChI |

InChI=1S/C38H60O18.H2O/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31;/h17-33,39-49H,1,4-15H2,2-3H3;1H2/t17-,18-,19- |

Clave InChI |

FVECWZKNZGXJJO-QMYNVHDOSA-N |

SMILES |

C[C@]([C@]1([H])CC2)(CCC[C@@]1(C)C(O[C@@H]([C@@H]([C@@H](O)[C@@H]3O)O)O[C@@H]3CO)=O)[C@@]4([H])[C@]2(CC5=C)C[C@@]5(O[C@@](O[C@H](CO)[C@@H](O)[C@@H]6O)([H])[C@@H]6O[C@]([C@@H]([C@@H](O)[C@@H]7O)O)([H])O[C@@H]7CO)CC4.[XH2O] |

Sinónimos |

(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (4R,4aS,6aR,9S,11aR,11bS)-9-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.